

Methodology for Anion-Accelerated Vinylcyclopropane Rearrangements: Application Notes and Protocols

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Compound of Interest

Compound Name: Vinylcyclopropane

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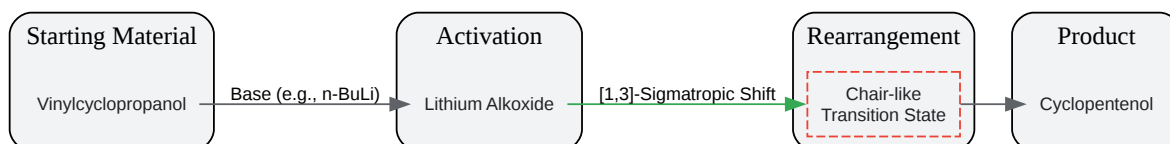
The **vinylcyclopropane** rearrangement is a powerful synthetic tool for the construction of five-membered rings, a common motif in numerous natural products and pharmaceutical agents. The thermal variant of this rearrangement often requires high temperatures, limiting its applicability to robust substrates. The development of anion-accelerated **vinylcyclopropane** rearrangements has significantly expanded the scope and utility of this transformation, allowing it to proceed under much milder conditions with high stereoselectivity. This document provides detailed application notes and experimental protocols for two key methodologies: the oxyanion-accelerated and the carbanion-accelerated **vinylcyclopropane** rearrangements, largely based on the pioneering work of the Danheiser group.

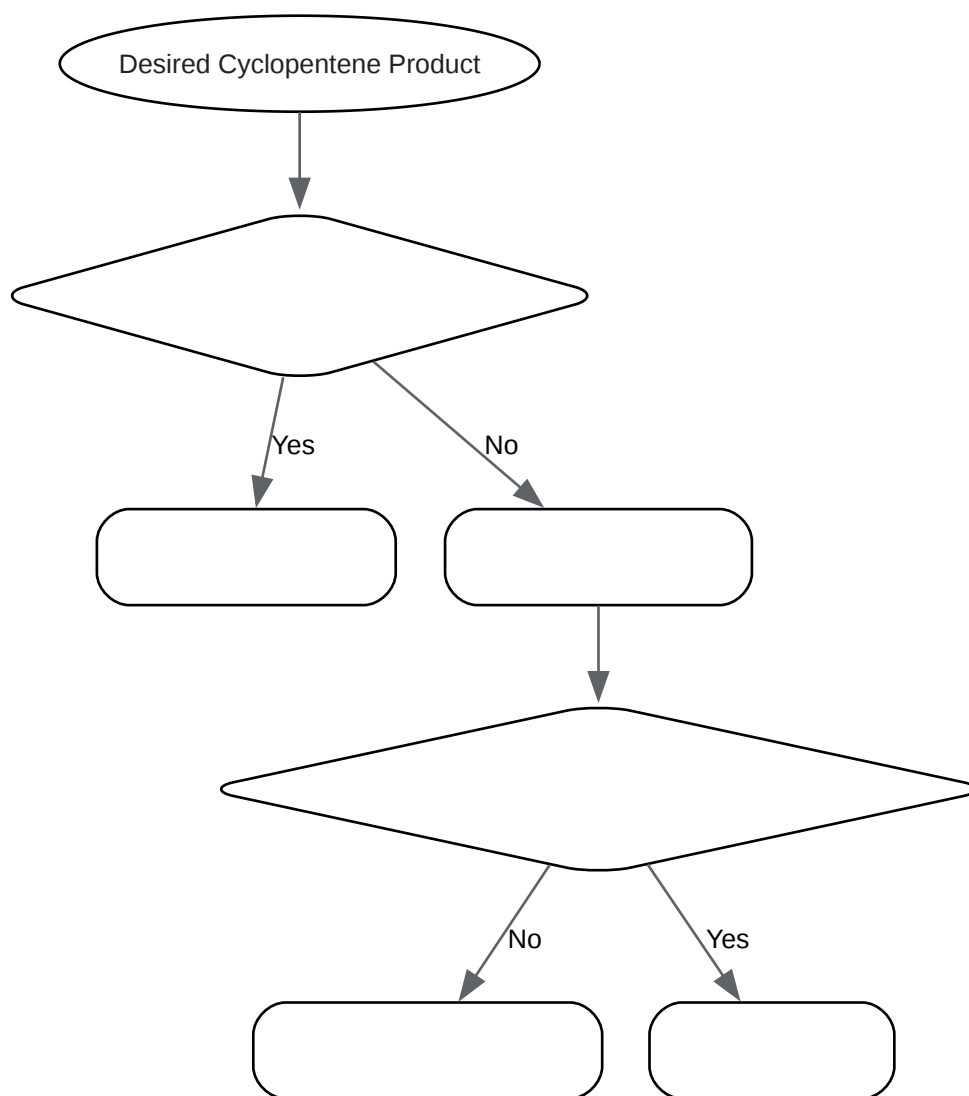
Oxyanion-Accelerated Vinylcyclopropane Rearrangement

The oxyanion-accelerated **vinylcyclopropane** rearrangement involves the deprotonation of a hydroxyl group positioned on the cyclopropane ring, leading to a dramatic rate enhancement of the subsequent^{[1][2]}-sigmatropic rearrangement. This method provides a highly stereoselective route to functionalized cyclopentenols.^{[3][4]}

Mechanism and Stereochemistry

The reaction proceeds through the formation of a lithium alkoxide, which then undergoes a concerted, suprafacial[1][2]-sigmatropic rearrangement. The stereochemistry of the starting vinylcyclopropanol is transferred to the cyclopentenol product with high fidelity. The reaction generally proceeds via a chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome.





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References

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